3-(4-Tert-butylphenyl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}propanoic acid
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Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a tert-butylphenyl group, a chloronitrophenyl group, and a formamido-propanoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the tert-butylphenyl and chloronitrophenyl intermediates, followed by their coupling through formamido linkage. Common reagents used in these reactions include:
tert-Butylbenzene: Starting material for the tert-butylphenyl group.
2-Chloro-4-nitroaniline: Starting material for the chloronitrophenyl group.
Formic acid: Used for formamido formation.
Propanoic acid: Provides the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution reagents: Such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors to modulate signaling pathways.
Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)AMINO]PROPANOIC ACID: Similar structure but with an amino group instead of a formamido group.
3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)HYDROXY]PROPANOIC ACID: Similar structure but with a hydroxy group instead of a formamido group.
Uniqueness
The unique combination of functional groups in 3-(4-TERT-BUTYLPHENYL)-3-[(2-CHLORO-4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C20H21ClN2O5 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-chloro-4-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)22-19(26)15-9-8-14(23(27)28)10-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
SVDXCIBHYOFAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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